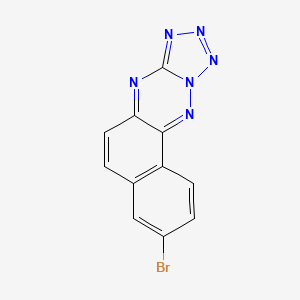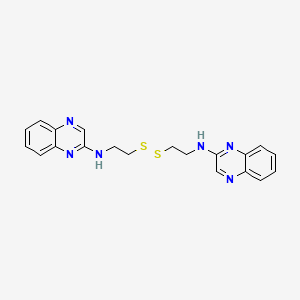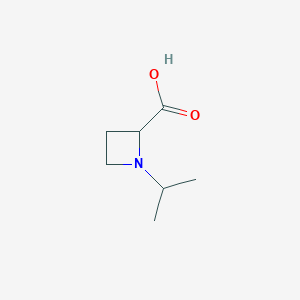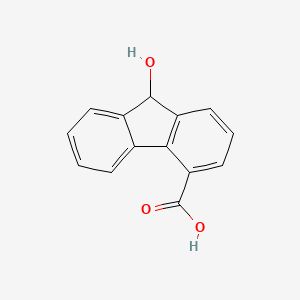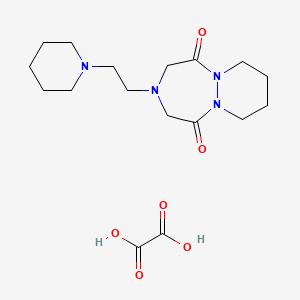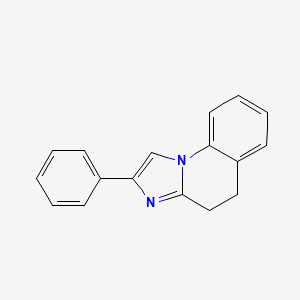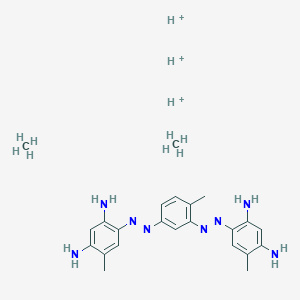
Bismark Brown R phosphomolybdate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismark Brown R phosphomolybdate is a compound that belongs to the class of diazo dyesIt is commonly used in histology for staining tissues and has applications in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Bismark Brown R involves the diazotization of 1,3-phenylenediamine followed by coupling with another molecule of 1,3-phenylenediamine. The reaction typically occurs in an acidic medium, where the diazonium ion formed from 1,3-phenylenediamine reacts with another molecule of 1,3-phenylenediamine to form the diazo dye .
Industrial Production Methods
Industrial production of Bismark Brown R phosphomolybdate involves the reaction of inorganic phosphate with ammonium molybdate in an acidic medium to form a phosphomolybdate complex. This complex is then combined with Bismark Brown R to form the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
Bismark Brown R phosphomolybdate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of molybdenum.
Reduction: Reduction reactions can convert the compound into phosphomolybdenum blue, a reduced form of phosphomolybdate.
Substitution: The diazo groups in Bismark Brown R can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Stannous chloride is often used as a reducing agent to convert phosphomolybdate to phosphomolybdenum blue.
Substitution: Nucleophiles such as amines and thiols can react with the diazo groups in Bismark Brown R.
Major Products Formed
Oxidation: Various oxidation states of molybdenum compounds.
Reduction: Phosphomolybdenum blue.
Substitution: Substituted diazo compounds.
Wissenschaftliche Forschungsanwendungen
Bismark Brown R phosphomolybdate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Bismark Brown R phosphomolybdate involves the formation of a phosphomolybdate complex in an acidic medium. This complex can undergo reduction to form phosphomolybdenum blue, which is used in various analytical applications. The molecular targets and pathways involved include the interaction of the dye with cellular components, leading to specific staining patterns .
Vergleich Mit ähnlichen Verbindungen
Bismark Brown R phosphomolybdate can be compared with other similar compounds, such as:
Bismark Brown Y: Another diazo dye with similar staining properties but different chemical structure.
Chrysoidine G: A dye used for similar staining purposes but with different chemical properties.
Methylene Blue: A dye with different applications in biology and medicine.
The uniqueness of this compound lies in its specific staining properties and its ability to form stable complexes with phosphomolybdate, making it useful in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
68568-65-0 |
|---|---|
Molekularformel |
C23H35N8+3 |
Molekulargewicht |
423.6 g/mol |
IUPAC-Name |
4-[[3-[(2,4-diamino-5-methylphenyl)diazenyl]-4-methylphenyl]diazenyl]-6-methylbenzene-1,3-diamine;hydron;methane |
InChI |
InChI=1S/C21H24N8.2CH4/c1-11-4-5-14(26-28-20-6-12(2)15(22)9-17(20)24)8-19(11)27-29-21-7-13(3)16(23)10-18(21)25;;/h4-10H,22-25H2,1-3H3;2*1H4/p+3 |
InChI-Schlüssel |
RCHOBNGIPWYDPM-UHFFFAOYSA-Q |
Kanonische SMILES |
[H+].[H+].[H+].C.C.CC1=C(C=C(C=C1)N=NC2=C(C=C(C(=C2)C)N)N)N=NC3=C(C=C(C(=C3)C)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


